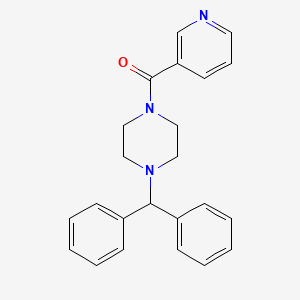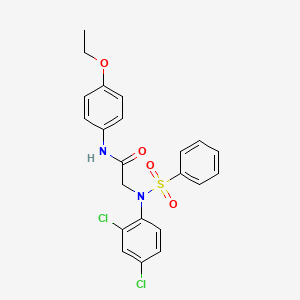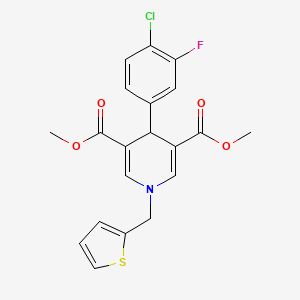
1-(diphenylmethyl)-4-(3-pyridinylcarbonyl)piperazine
Overview
Description
1-(diphenylmethyl)-4-(3-pyridinylcarbonyl)piperazine, also known as DPCP, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a piperazine derivative that has shown promising results in scientific research, particularly in the area of neuroscience. In
Scientific Research Applications
1-(diphenylmethyl)-4-(3-pyridinylcarbonyl)piperazine has been extensively studied for its potential applications in various fields of science, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of depression, anxiety, and other psychiatric disorders. In medicinal chemistry, this compound has been studied for its potential as a scaffold for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, this compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation, attention, and other cognitive functions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal studies. These include the modulation of neurotransmitter systems in the brain, as well as the regulation of various signaling pathways involved in cell growth and survival. This compound has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(diphenylmethyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments is that it has been extensively studied and its effects are well characterized. This makes it a useful tool for researchers who are interested in studying the effects of neurotransmitter modulation on various physiological and biochemical processes. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Future Directions
There are a number of future directions for research on 1-(diphenylmethyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is the development of new drugs based on the this compound scaffold. Another area of interest is the further characterization of the mechanism of action of this compound, which could lead to a better understanding of its therapeutic potential. Additionally, there is interest in studying the effects of this compound on other physiological systems, such as the immune system, as well as in exploring its potential as a therapeutic agent for other diseases beyond neurodegenerative disorders.
properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c27-23(21-12-7-13-24-18-21)26-16-14-25(15-17-26)22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,18,22H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQSGZNZGHPCNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3556944.png)


![1-{4-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B3556983.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3556985.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3556987.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B3556990.png)

![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3556999.png)
![8-(3,4-dimethylphenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557015.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557021.png)
![7-(4-bromophenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557028.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,6-di-1-pyrrolidinyl-1,3,5-triazine](/img/structure/B3557038.png)